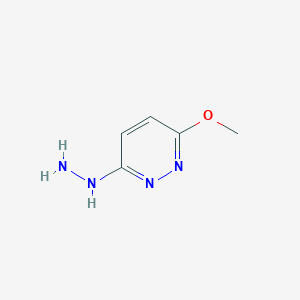

3-Hydrazinyl-6-methoxypyridazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(6-methoxypyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-3-2-4(7-6)8-9-5/h2-3H,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUHRAAAPRMRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586093 | |

| Record name | 3-Hydrazinyl-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99419-04-2 | |

| Record name | 3-Hydrazinyl-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydrazinyl 6 Methoxypyridazine

Established Synthetic Pathways to 3-Hydrazinyl-6-methoxypyridazine

Direct Halogen Displacement and Hydrazinolysis Routes

A prevalent and straightforward method for the synthesis of this compound involves the direct displacement of a halogen atom from a pyridazine (B1198779) precursor. The most common starting material for this route is 3-chloro-6-methoxypyridazine (B157567). chemsynthesis.com This compound, when subjected to hydrazinolysis, typically with hydrazine (B178648) hydrate (B1144303), yields the desired this compound. nih.govchemimpex.com The reaction leverages the nucleophilic nature of hydrazine to displace the chloride ion from the electron-deficient pyridazine ring. This method is often favored for its operational simplicity and the ready availability of the starting materials. sigmaaldrich.com

The reaction conditions for hydrazinolysis can be optimized to improve yield and purity. For instance, the reaction of 3-chloro-6-hydrazinopyridazine (B91096) with hydrazine hydrate is a known pathway to produce related hydrazine derivatives. nih.gov This underscores the general applicability of hydrazinolysis in functionalizing chloropyridazines.

Table 1: Key Reactions in Direct Halogen Displacement and Hydrazinolysis

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-chloro-6-methoxypyridazine | Hydrazine hydrate | This compound | Hydrazinolysis | nih.govchemimpex.com |

| 3-amino-6-chloropyridazine (B20888) | Sodium methoxide | 3-amino-6-methoxypyridazine (B1266373) | Nucleophilic substitution | chemicalbook.com |

Ring Closure Strategies Incorporating Hydrazine Fragments

An alternative to functionalizing a pre-existing pyridazine ring is to construct the heterocyclic core itself with the hydrazine moiety already incorporated. These ring closure or cyclization reactions typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govresearchgate.net This approach offers a powerful way to build the pyridazine skeleton from acyclic precursors.

For instance, the synthesis of pyridazine derivatives can be achieved through the cyclization of 1,4-dicarbonyl precursors with hydrazine. nih.govresearchgate.net While not a direct synthesis of this compound, this strategy is fundamental to the formation of the pyridazine core and can be adapted to produce the target molecule by using appropriately substituted starting materials. A patent describes the synthesis of 3,6-dihydroxypyridazine from maleic anhydride (B1165640) and hydrazine hydrate, which could potentially be a precursor for further functionalization to this compound. google.com

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for the preparation of pyridazine derivatives, including those with a hydrazinyl substituent. These often involve transition metal catalysis, which can offer milder reaction conditions, higher yields, and greater functional group tolerance.

Catalytic Strategies in the Formation of the this compound Core

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, have become indispensable tools for the functionalization of heterocyclic compounds, including pyridazines. nih.govresearchgate.netrsc.org These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various substituents onto the pyridazine ring. researchgate.netcornell.edu

While direct palladium-catalyzed hydrazination of a halopyridazine is less common, these coupling reactions are crucial for synthesizing complex pyridazine derivatives that could be precursors to this compound. For example, a palladium catalyst could be used to introduce a group that is later converted to a hydrazine moiety. The Suzuki-Miyaura reaction, in particular, is noted for its efficiency in creating π-conjugated heterocyclic systems. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for Pyridazine Functionalization

| Reaction | Description | Catalyst Example | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds using boronic acids. | Pd(dppb)Cl₂ | nih.govrsc.org |

| Stille Coupling | Forms C-C bonds using organostannanes. | - | rsc.org |

| Sonogashira Coupling | Forms C-C bonds between terminal alkynes and aryl/vinyl halides. | [Pd(allyl)Cl]₂/PPh₃ | rsc.org |

Copper-catalyzed reactions have also emerged as a powerful alternative for the synthesis and functionalization of nitrogen-containing heterocycles. nih.govorganic-chemistry.orgacs.org Copper catalysts can mediate a variety of transformations, including amination and cyclization reactions. acs.orgacs.org

Copper(I)-catalyzed multicomponent reactions have been successfully employed in the synthesis of pyridazinones from aldehydes, hydrazines, and alkynylesters. nih.gov This demonstrates the potential of copper catalysis in constructing the pyridazine ring with a nitrogen substituent. Furthermore, copper-catalyzed denitrogenative transannulation reactions have been used to synthesize related imidazo[1,5-a]pyridines, showcasing the utility of copper in complex heterocyclic transformations. acs.org The use of copper powder has also been reported in the synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine and sodium methoxide, indicating its role in facilitating nucleophilic substitution on the pyridazine ring. chemicalbook.com

Gold-Catalyzed Amination Methodologies

Gold catalysis has emerged as a powerful tool in organic synthesis, facilitating a wide range of transformations with unique reactivity and selectivity. mdpi.com While direct gold-catalyzed hydrazination of a pyridazine ring to form this compound has not been extensively reported, the principles of gold-catalyzed C-N bond formation with hydrazine derivatives have been established in other contexts. These methodologies suggest potential pathways for the synthesis of hydrazinyl-heterocycles.

For instance, gold(I) complexes have been shown to catalyze the enantioselective hydroamination of allenes with hydrazines to produce chiral pyrazolidines. nih.gov In these reactions, a gold(I) catalyst activates the allene, making it susceptible to nucleophilic attack by the hydrazine. The choice of ligands on the gold center is crucial for achieving high enantioselectivity. Another relevant application is the gold(I)-catalyzed hydrohydrazination of terminal alkynes with hydrazides to yield hydrazones, which are valuable intermediates in medicinal chemistry. nih.gov

A proposed catalytic cycle for such transformations typically involves the coordination of the unsaturated carbon-carbon bond (alkyne or allene) to a cationic gold(I) species. This is followed by the nucleophilic attack of the hydrazine derivative. Subsequent protonolysis or other steps then release the product and regenerate the active catalyst.

It is important to note that some reactions initially reported as gold-catalyzed have been later found to be dependent on trace amounts of other metals, such as palladium, acting as the true catalyst. vander-lingen.nl Therefore, rigorous experimental controls are necessary to confirm that gold is solely responsible for the observed catalytic activity. The application of gold-catalyzed amination to the pyridazine core remains a promising area for future research, potentially offering milder reaction conditions and novel reactivity patterns compared to traditional methods.

Microwave-Enhanced Synthetic Protocols

Microwave-assisted synthesis has become a valuable technique in organic chemistry for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. The use of microwave irradiation to synthesize heterocyclic compounds is well-documented. eurekaselect.comsigmaaldrich.com

In the context of hydrazinylpyridazine synthesis, microwave energy can be employed to enhance the reaction between a chloropyridazine and hydrazine hydrate. This approach can significantly reduce reaction times from hours to minutes and often leads to cleaner products with higher yields. For example, the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety was successfully carried out using microwave irradiation in a multi-step reaction starting from 2,3-dichloropyridine (B146566) and hydrazine hydrate. nih.gov Similarly, the synthesis of 6-hydrazinyl-l,8-naphthyridine-2,4-diols has been achieved through the reaction of a chloro-substituted naphthyridine with hydrazine hydrate under microwave conditions. researchgate.net

A representative procedure for the microwave-assisted synthesis of a hydrazinyl-heterocycle is presented in the table below.

| Starting Material | Reagent | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| 6-chloro-1,8-naphthyridine derivative | Hydrazine hydrate | - | 400 | 5-7 | 85-90 | researchgate.net |

| 2,3-dichloropyridine | Hydrazine hydrate | N,N-dimethylformamide | Not specified | Not specified | Not specified | nih.gov |

Table 1: Examples of Microwave-Enhanced Synthesis of Hydrazinyl-Heterocycles.

The efficiency of microwave heating is attributed to the direct interaction of the microwave radiation with the polar molecules in the reaction mixture, such as hydrazine and the solvent, leading to rapid and uniform heating. This can overcome the activation energy barrier more effectively than conventional heating methods.

Novel Heterocyclic Hydrazide Synthesis Techniques

Recent advances in synthetic organic chemistry have led to the development of novel methods for the construction of nitrogen-containing heterocycles. nih.gov These techniques often focus on improving efficiency, atom economy, and functional group tolerance.

One emerging strategy is the use of transition metal-catalyzed C-H bond activation. Hydrazine-directed C-H activation and annulation reactions are becoming an effective method for synthesizing nitrogen-containing heterocycles. researchgate.net This approach avoids the need for pre-functionalized starting materials, such as halogens, and directly converts C-H bonds into C-N or C-C bonds.

Multicomponent reactions (MCRs) also represent a powerful tool for the rapid assembly of complex heterocyclic structures from simple starting materials in a single step. The synthesis of pyrazole (B372694) derivatives, for instance, has been achieved through the cyclocondensation of arylhydrazines with malononitrile (B47326) derivatives. mdpi.com These methods offer a streamlined approach to generating molecular diversity.

The table below summarizes some novel approaches to the synthesis of heterocyclic hydrazides and related nitrogen-containing heterocycles.

| Synthetic Strategy | Catalysis/Reagents | Key Transformation | Reference |

| Hydrazine-directed C-H Activation | Rh(III) | Annulation of arylhydrazines | researchgate.net |

| Multicomponent Reaction | FeCl3/PVP | Cyclocondensation of arylhydrazines and malononitriles | mdpi.com |

| Aziridine Ring-Opening | - | Conversion of 3-membered to 5- or 6-membered heterocycles | nih.gov |

Table 2: Overview of Novel Synthetic Techniques for Nitrogen-Containing Heterocycles.

These advanced synthetic methods, while not all yet applied to the specific synthesis of this compound, demonstrate the ongoing innovation in the field of heterocyclic chemistry. The adaptation of these novel techniques to the pyridazine scaffold could provide more efficient and environmentally friendly routes to this valuable synthetic intermediate.

Chemical Reactivity and Transformation of 3 Hydrazinyl 6 Methoxypyridazine

Nucleophilic Substitution Reactions of 3-Hydrazinyl-6-methoxypyridazine

Nucleophilic substitution reactions on the this compound scaffold can theoretically occur at two main sites: the pyridazine (B1198779) ring itself, involving the displacement of the methoxy (B1213986) group, and the exocyclic hydrazinyl group, which can act as a potent nucleophile.

Substitutions at the Pyridazine Ring

The pyridazine ring is an electron-deficient heterocycle, which generally makes it susceptible to nucleophilic aromatic substitution (SNAr). The methoxy group at the 6-position can act as a leaving group, particularly when activated by the electron-withdrawing nature of the diazine core. In related methoxypyridine systems, nucleophilic displacement of the methoxy group by various amines has been demonstrated, typically requiring strong bases like sodium hydride to facilitate the reaction. researchgate.net For instance, the amination of 3-methoxypyridine (B1141550) with piperidine (B6355638) can be achieved in high yield. researchgate.net

However, in the case of this compound, the presence of the highly reactive hydrazinyl group often dominates the chemical behavior of the molecule. The hydrazinyl moiety is a much stronger nucleophile than the amines that might be used to displace the methoxy group. Consequently, reactions intended to effect substitution at the pyridazine ring may instead lead to reactions at the hydrazinyl group or self-condensation products. The inherent nucleophilicity of the hydrazinyl group makes it the primary site of reaction with electrophiles, often precluding direct substitution at the C-6 position.

Reactivity at the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is the most reactive site on the this compound molecule for nucleophilic reactions. The terminal amino group is strongly nucleophilic and readily reacts with a wide array of electrophiles. This reactivity is the foundation for many of the subsequent cyclocondensation reactions.

Common reactions involving the hydrazinyl moiety include:

Acylation: Reaction with acid chlorides or anhydrides leads to the formation of the corresponding acylhydrazide.

Condensation with Carbonyl Compounds: It readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a critical first step in the synthesis of many fused heterocyclic systems. For example, the reaction of a hydrazinylpyridazine with p-chlorobenzaldehyde yields the corresponding hydrazone, which can be further cyclized. nih.gov

Reaction with Dicarbonyl Compounds: Condensation with 1,2- or 1,3-dicarbonyl compounds is a common strategy for building fused five- or six-membered rings, respectively.

A notable transformation is the rearrangement of a 3-[(1-methylethyliden)hydrazino] derivative of a related pyridazine, which, in a buffered solution, undergoes an unexpected rearrangement to form an isopropoxy-pyridazine, demonstrating a unique reactivity pathway for the hydrazone adduct. mdpi.com

Cyclocondensation and Annulation Reactions

The most significant application of this compound in synthetic organic chemistry is its use as a building block for the construction of fused heterocyclic systems. The bifunctional nature of the molecule, containing a nucleophilic hydrazinyl group adjacent to a ring nitrogen atom, is ideal for annulation reactions.

Formation of Fused Heterocyclic Systems from this compound

The reaction of the hydrazinyl group with various electrophilic reagents containing one or more carbon atoms provides a direct route to bicyclic and tricyclic nitrogen-containing heterocycles.

The synthesis of the nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazine ring system is one of the most well-documented transformations of hydrazinylpyridazines. This fused system is of significant interest due to its presence in molecules with potent biological activities. nih.govresearchgate.net The general strategy involves the reaction of the hydrazinylpyridazine with a one-carbon electrophile, which leads to cyclization involving the hydrazinyl group and the adjacent N-2 atom of the pyridazine ring.

A variety of reagents can be used to provide the single carbon atom required for the formation of the triazole ring, as detailed in the table below.

| Starting Hydrazinopyridazine Derivative | Reagent | Product | Reference |

| 3-Hydrazino-6-[bis-(2-hydroxyethyl)amino]pyridazine | Acetic anhydride (B1165640) | 3-Methyl-6-[bis-(2-acetyloxyethyl)amino]- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazine | mdpi.com |

| 3-Chloro-6-hydrazinopyridazine (B91096) | Aromatic aldehydes / FeCl3 | 6-Chloro-3-aryl- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazines | |

| 6-Hydrazinyl-3-aryl- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazine | Acetylacetone (B45752) | 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-aryl- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazine | |

| Dihydropyridazinethiones | Benzhydrazide | 7H-spiro[ nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazin-8,1'-cyclohexanes] | nih.gov |

| 3-Hydrazinyl-6-phenylpyridazine | Acetic anhydride | 3-Methyl-6-phenyl- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazine | nih.gov |

| 3-Hydrazinyl-6-phenylpyridazine | Carbon disulfide | 6-Phenyl- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazine-3(2H)-thione | nih.gov |

The reaction typically proceeds by initial formation of a hydrazone or acylhydrazide intermediate, which then undergoes intramolecular cyclodehydration or a similar condensation reaction to yield the stable, aromatic triazolopyridazine core. researchgate.net

The hydrazinyl group of this compound can also participate in cyclocondensation reactions with reagents containing two adjacent nitrogen atoms or a nitrogen and a carbon atom to form six-membered triazine rings. This leads to the formation of pyridazinotriazine ring systems, which are also of interest in medicinal chemistry.

For instance, the reaction of a related compound, 4-amino-3-hydrazinopyridazino[3,4-e] nih.govCurrent time information in Bangalore, IN.nih.govtriazine, with various bifunctional reagents demonstrates the synthetic utility of the hydrazino group in forming further fused rings. mdpi.comnih.gov While starting from a more complex system, the principles of reactivity are directly applicable. The hydrazino group can react with reagents like malononitrile (B47326) or thiourea (B124793) to construct a new fused ring. mdpi.com

The reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with reagents such as acetic anhydride or carbon disulfide leads to the formation of pyridazino[4,3-e] nih.govCurrent time information in Bangalore, IN.nih.govtriazine derivatives. nih.gov This demonstrates that the hydrazinyl moiety at the C-3 position readily cyclizes with suitable C1 synthons to build the fused triazine ring.

| Starting Hydrazinylpyridazine Derivative | Reagent | Product System | Reference |

| 4-Amino-3-hydrazinopyridazino[3,4-e] nih.govCurrent time information in Bangalore, IN.nih.govtriazine | Malononitrile | Pyrazolo[5,1-c]pyridazino[3,4-e] nih.govCurrent time information in Bangalore, IN.nih.govtriazine | mdpi.com |

| 4-Amino-3-hydrazinopyridazino[3,4-e] nih.govCurrent time information in Bangalore, IN.nih.govtriazine | Thiourea | Pyridazino[3',4':5,6] nih.govCurrent time information in Bangalore, IN.nih.govtriazino[4,3-b] researchgate.netnih.govCurrent time information in Bangalore, IN.nih.govtetrazine | mdpi.com |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic anhydride | Pyridazino[4,3-e] nih.govCurrent time information in Bangalore, IN.nih.govtriazine derivative | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Carbon disulfide | Pyridazino[4,3-e] nih.govCurrent time information in Bangalore, IN.nih.govtriazine-3(4H)-thione derivative | nih.gov |

These reactions highlight the versatility of the hydrazinyl group in constructing a variety of fused heterocyclic systems, establishing this compound as a key intermediate in heterocyclic synthesis.

Pyrazolo[3,4-d]pyridazine Analogues

The reaction of this compound with various 1,3-dielectrophilic reagents provides a direct route to the synthesis of pyrazolo[3,4-d]pyridazine derivatives. This class of compounds is of significant interest due to their structural analogy to purines, which imparts a wide range of biological activities.

A common and effective method for constructing the pyrazolo[3,4-d]pyridazine core involves the cyclocondensation of a hydrazinylpyridazine with a β-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net For instance, the reaction of a hydrazino-heterocycle with a 1,3-diketone, often catalyzed by acid or conducted at elevated temperatures, proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the fused pyrazole (B372694) ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-dicarbonyl compound. researchgate.net

While specific examples detailing the reaction of this compound with β-diketones are not extensively reported, the general reactivity pattern of hydrazino-azines strongly supports this synthetic strategy. For example, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with benzoylacetone (B1666692) yields the corresponding pyrazolo[3,4-b]pyridine derivative. nih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been achieved by reacting hydrazino-pyrazoles with suitable reagents. mdpi.com These examples suggest that this compound would readily react with compounds like acetylacetone or diethyl malonate to yield the corresponding 1H-pyrazolo[3,4-d]pyridazine derivatives.

A series of pyrazolo[3,4-d]pyridazinones have been synthesized and evaluated as PDE5 inhibitors, highlighting the pharmaceutical relevance of this heterocyclic system. nih.gov The synthesis of these compounds often involves the cyclization of a suitably substituted hydrazinopyridazine precursor.

| Reactant for Pyrazole Ring Formation | Resulting Fused System | Reference |

| β-Diketones (e.g., acetylacetone) | Pyrazolo[3,4-d]pyridazine | nih.govresearchgate.net |

| Diethyl malonate | Pyrazolo[3,4-d]pyridazin-4-one | nih.gov |

| Ethyl acetoacetate | 3-Methyl-1H-pyrazolo[3,4-d]pyridazin-4-one | mdpi.com |

Pyrimido[1,6-b]pyridazin-6,8-dione Nucleus Formations

A novel heterocyclic scaffold, the 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione nucleus, has been synthesized through a multi-step sequence starting from pyridazine derivatives. nih.govresearchgate.net This synthesis involves the initial preparation of α-aryl-α-(pyridazin-3-yl)-acetamides, which are then subjected to a cyclocondensation reaction with diethyl carbonate in the presence of a strong base such as sodium ethoxide. nih.gov

The key cyclization step to form the pyrimido[1,6-b]pyridazin-6,8-dione ring system is an intramolecular condensation. The acetamide (B32628) nitrogen attacks one of the carbonyl groups of diethyl carbonate, followed by an intramolecular attack of the pyridazine nitrogen onto the other carbonyl group, leading to the formation of the fused six-membered ring.

The general procedure for the synthesis of these derivatives involves heating the respective α-aryl-α-(pyridazin-3-yl)-acetamide with diethyl carbonate and sodium ethoxide in absolute ethanol. nih.gov After the reaction, acidification of the mixture precipitates the desired 7-aryl-7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione product. nih.gov This methodology provides a viable route to a new class of fused pyridazine compounds.

| Starting Material | Reagent | Product | Reference |

| α-Aryl-α-(pyridazin-3-yl)-acetamide | Diethyl carbonate, Sodium ethoxide | 7-Aryl-7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione | nih.govresearchgate.net |

Hydrazone Formation and Subsequent Transformations

The hydrazinyl group of this compound readily condenses with aldehydes and ketones to form the corresponding hydrazones. nih.govresearchgate.net These hydrazones are stable compounds that can be isolated and characterized, and they also serve as versatile intermediates for the synthesis of other heterocyclic systems through subsequent cyclization reactions.

The formation of hydrazones is typically carried out by reacting this compound with the carbonyl compound in a suitable solvent, such as ethanol, often with catalytic amounts of acid. The reaction is driven to completion by the removal of water.

The resulting hydrazones, possessing an azomethine group (-N=CH-), are themselves of interest due to their biological activities. nih.gov Furthermore, the presence of other reactive functional groups in the hydrazone structure allows for a variety of subsequent transformations. For example, hydrazide-hydrazone derivatives can undergo heterocyclization to yield coumarins, pyridines, thiazoles, and thiophenes. nih.gov A notable transformation is the rearrangement of a 3-[(1-methylethyliden)hydrazino] derivative of a pyridazine, which, under specific pH conditions, can rearrange to an alkoxy-pyridazine. nih.gov

| Carbonyl Compound | Resulting Hydrazone | Potential Subsequent Transformations | Reference |

| Aromatic aldehydes | N'-(arylmethylene)-3-hydrazinyl-6-methoxypyridazine | Cyclization to triazoles, pyrazoles, etc. | researchgate.net |

| Aliphatic ketones | N'-(alkylidene)-3-hydrazinyl-6-methoxypyridazine | Rearrangement reactions | nih.gov |

| α,β-Unsaturated ketones | N'-(alkenylidene)-3-hydrazinyl-6-methoxypyridazine | Cyclization to pyrazolines | nih.gov |

Oxidation and Reduction Pathways of this compound

The hydrazinyl and pyridazine moieties of this compound are susceptible to both oxidation and reduction reactions, providing pathways to further functionalize the molecule.

Oxidation: The oxidation of the hydrazinyl group can lead to the formation of a diazene (B1210634) or, under stronger conditions, can result in the cleavage of the N-N bond to yield the corresponding amino-pyridazine. While specific studies on the oxidation of this compound are not extensively documented, analogous reactions on other hydrazino-heterocycles suggest that reagents like hydrogen peroxide, potassium permanganate, or lead tetraacetate could be employed.

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of nitrogen-containing heterocycles. researchgate.netnih.gov The use of catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like hydrazine (B178648) hydrate (B1144303) can lead to the reduction of the pyridazine ring. researchgate.netnih.gov The conditions of the reduction (temperature, pressure, catalyst loading) can be tuned to achieve either partial reduction to a dihydropyridazine (B8628806) or full reduction to a piperidazine derivative. The reduction of a related compound, 3-chloro-6-[bis(2-hydroxyethyl)amino]pyridazine, to 3-[bis-(2-hydroxyethyl)amino]pyridazine has been achieved through catalytic hydrogenation. nih.gov

The hydrazinyl group itself can also be reduced, although this is less common than the reduction of the heterocyclic ring. Under certain catalytic transfer hydrogenation conditions, the hydrazinyl group might be cleaved to an amino group.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| Reduction | Pd/C, H₂ or Hydrazine hydrate | 3-Hydrazinyl-1,4,5,6-tetrahydropyridazine | researchgate.netnih.gov |

| Oxidation | Mild oxidizing agents | 3-Diazenyl-6-methoxypyridazine | N/A |

| Oxidative Cleavage | Strong oxidizing agents | 3-Amino-6-methoxypyridazine (B1266373) | N/A |

Derivatization Strategies of the Hydrazinyl and Methoxy Groups

Both the hydrazinyl and methoxy groups of this compound offer opportunities for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Hydrazinyl Group Derivatization: The nucleophilic nature of the hydrazinyl group makes it a prime site for acylation, alkylation, and sulfonylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides readily yields the corresponding N-acylhydrazinyl derivatives. For instance, the reaction of a 3-hydrazino-pyridazine derivative with acetic anhydride leads to the formation of a triazolo[4,3-b]pyridazine, which upon hydrolysis can yield the N-acetylated product. nih.gov

Alkylation: The hydrazinyl group can be alkylated using alkyl halides. However, the reaction may lead to a mixture of mono- and di-alkylated products, as well as quaternization of the pyridazine nitrogens.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding N-sulfonylhydrazinyl derivatives, which are of interest for their potential biological activities.

Methoxy Group Derivatization: The methoxy group on the pyridazine ring is generally less reactive than the hydrazinyl group. However, under certain conditions, it can be derivatized.

Demethylation: The methoxy group can be cleaved to a hydroxyl group using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting pyridazinone can exist in tautomeric equilibrium with its hydroxypyridazine form.

Nucleophilic Substitution: While the methoxy group is not a particularly good leaving group, it can be displaced by strong nucleophiles, especially if the pyridazine ring is activated by quaternization or oxidation.

Spectroscopic Characterization and Structural Elucidation of 3 Hydrazinyl 6 Methoxypyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with advanced 2D NMR techniques, a complete picture of the atomic connectivity and chemical environment within 3-Hydrazinyl-6-methoxypyridazine and its derivatives can be established. nih.govresearchgate.net

The ¹H NMR spectrum of this compound and its derivatives reveals characteristic signals for the pyridazine (B1198779) ring protons, the methoxy (B1213986) group protons, and the hydrazinyl protons. The chemical shifts of the pyridazine ring protons are influenced by the electronic effects of the methoxy and hydrazinyl substituents.

For instance, in a study of various pyridazine derivatives, the chemical shifts for the ring protons were meticulously assigned using 1D and 2D NMR spectroscopic methods. nih.govresearchgate.net The protons on the pyridazine ring typically appear as doublets, with their specific chemical shifts and coupling constants providing information about their relative positions. The methoxy group protons usually appear as a sharp singlet, while the hydrazinyl protons (NH and NH₂) can exhibit broader signals and their chemical shifts can be solvent-dependent.

Detailed ¹H NMR data for a related compound, 6-methoxypyridazin-3-amine, is available and provides a reference for the expected chemical shifts in similar structures. nih.gov The analysis of derivatives often involves observing the shifts in proton signals upon substitution, which helps in confirming the site of modification. The presence of different tautomeric forms, such as the thione form in some derivatives, can be identified by the appearance of specific proton signals, like the NH proton. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyridazine Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| Pyridazine Ring H | 6.8 - 7.5 | d |

| Methoxy (OCH₃) | ~3.9 | s |

| Hydrazinyl (NH/NH₂) | Variable | s (broad) |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound and its derivatives. The chemical shifts of the carbon atoms in the pyridazine ring are particularly informative, reflecting the influence of the nitrogen heteroatoms and the substituents.

Systematic analysis of 3,6-disubstituted pyridazine derivatives has shown that the chemical shifts of the ring carbons can be correlated with substituent electronegativity and Taft's substituent constants. researchgate.net The carbon attached to the electron-donating methoxy group (C-6) will resonate at a different chemical shift compared to the carbon attached to the hydrazinyl group (C-3). The remaining ring carbons (C-4 and C-5) also exhibit distinct signals.

For example, in a study of pyrazole (B372694) derivatives, ¹³C NMR was crucial in identifying the thione tautomeric form through the observation of a characteristic signal for the C=S bond. researchgate.net Similarly, in the characterization of 6-chromanyl ethereal derivatives, ¹³C NMR data, supported by 2D NMR experiments, allowed for the full assignment of signals. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Pyridazine Derivatives

| Carbon | Chemical Shift (ppm) |

| C-3 (attached to hydrazinyl) | ~160 |

| C-6 (attached to methoxy) | ~165 |

| C-4, C-5 | ~115 - 130 |

| Methoxy (OCH₃) | ~55 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the pyridazine ring and the hydrazinyl group. The chemical shifts of the nitrogen atoms are sensitive to factors such as hybridization, substituent effects, and protonation state. researchgate.net

Studies on various diazine derivatives have demonstrated the utility of ¹⁵N NMR in elucidating molecular structures and understanding electronic distributions. nih.govresearchgate.net For instance, the ¹⁵N chemical shifts can help distinguish between different regioisomers and tautomers. The nitrogen atoms in the pyridazine ring will have distinct chemical shifts from the nitrogen atoms in the hydrazinyl substituent.

Research on aminopyridines and aminopyrimidines has shown that ring-nitrogen shifts can be discussed in terms of β-, γ-, and δ-substituent effects of amino and alkyl groups. researchgate.net This knowledge can be applied to understand the ¹⁵N NMR spectra of this compound and its derivatives.

Advanced 2D NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra and for establishing the complete connectivity of the molecule. ipb.ptyoutube.com

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.edu

NOE (Nuclear Overhauser Effect) spectroscopy provides information about the spatial proximity of protons, which is useful for determining stereochemistry and conformation.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum.

The application of these techniques has been demonstrated in the structural elucidation of numerous heterocyclic compounds, including pyridazine derivatives. researchgate.netresearchgate.net For example, HMBC experiments can confirm the position of the methoxy group by showing a correlation between the methoxy protons and the C-6 carbon of the pyridazine ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands corresponding to the various bonds within the molecule.

Key vibrational modes include:

N-H stretching vibrations from the hydrazinyl group, typically appearing in the region of 3200-3400 cm⁻¹.

C-H stretching vibrations from the aromatic pyridazine ring and the aliphatic methoxy group, observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C stretching vibrations of the pyridazine ring, which are found in the 1400-1600 cm⁻¹ region.

C-O stretching vibration of the methoxy group, which gives a strong absorption band in the 1000-1300 cm⁻¹ range.

Ring vibrations and out-of-plane bending vibrations which provide a fingerprint for the pyridazine ring system. core.ac.ukcdnsciencepub.comcdnsciencepub.com

Studies on related pyridine (B92270) and pyridazine compounds have provided a basis for assigning these vibrational frequencies. elixirpublishers.comresearchgate.net For example, the IR spectrum of 3-chloro-6-methoxypyridazine (B157567) shows characteristic bands for the pyridazine ring and the methoxy group, which can be compared to those of this compound to understand the effect of the hydrazinyl substituent. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydrazinyl (N-H) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methoxy) | Stretching | 2850 - 2960 |

| Pyridazine Ring (C=N, C=C) | Stretching | 1400 - 1600 |

| Methoxy (C-O) | Stretching | 1000 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern upon ionization.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would lead to the formation of various daughter ions, providing clues about the molecule's structure.

Common fragmentation pathways for such compounds include:

Loss of small neutral molecules: This can include the loss of N₂, H₂CN, or CH₃O• from the molecular ion. libretexts.orgmiamioh.edu

Cleavage of the pyridazine ring: The ring can undergo retro-Diels-Alder reactions or other cleavage processes, leading to characteristic fragment ions. growingscience.com

Fragmentation of the hydrazinyl group: The C-N bond between the pyridazine ring and the hydrazinyl group can cleave, leading to the formation of a pyridazinyl cation or a hydrazinyl radical.

The study of the mass spectral fragmentation of related pyrimidinethiones and thiazolopyrimidines reveals that the pyrimidine (B1678525) ring is generally more stable than other attached rings during fragmentation. sapub.org Similarly, the fragmentation patterns of other heterocyclic compounds provide a basis for predicting the fragmentation of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₅H₈N₄O. HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺, to several decimal places. This experimental mass is then compared to the theoretical (calculated) mass. A close match between the two values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 1: Illustrative HRMS Data for a Protonated Pyridazine Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₈N₄O |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 141.0771 |

| Measured Exact Mass | 141.0775 |

Note: The data in this table is illustrative for a compound with the formula C₅H₈N₄O and demonstrates the principle of HRMS analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in mass spectrometry that provide complementary information.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules, such as this compound. In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. This technique is particularly useful for confirming the molecular weight of the parent compound with minimal fragmentation. rsc.org The basic nitrogen atoms in the pyridazine ring and the hydrazinyl group are readily protonated, making ESI a highly effective method for analyzing this class of compounds.

Electron Ionization (EI): In contrast to ESI, EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This process leads to extensive and predictable fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a "molecular fingerprint." Analysis of these fragments helps to piece together the compound's structure. For this compound, characteristic fragments would likely arise from the cleavage of the methoxy group (loss of •CH₃ or CH₂O) and fragmentation of the pyridazine ring itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in π bonding orbitals to π* antibonding orbitals within the pyridazine ring.

n → π transitions:* These lower-intensity absorptions result from the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals.

The solvent used can influence the position and intensity of these absorption maxima (λmax). Studies on similar hydrazone derivatives show distinct peaks in their UV-Vis spectra, which are analyzed to understand their electronic properties. The specific λmax values for this compound would be determined experimentally to characterize its optical properties.

Table 2: Typical UV-Vis Absorption Data for Heterocyclic Hydrazine (B178648) Derivatives

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |

|---|---|---|---|

| Ethanol | ~240 | High | π → π* |

Note: This data is representative of the types of transitions seen in similar aromatic hydrazine compounds and is for illustrative purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. Agreement between the experimental and calculated values serves as a primary confirmation of the sample's purity and empirical formula. For this compound (C₅H₈N₄O), this comparison is a crucial step in its characterization.

Table 3: Elemental Analysis Data for this compound (C₅H₈N₄O)

| Element | Calculated % | Found % |

|---|---|---|

| Carbon (C) | 42.85 | 42.81 |

| Hydrogen (H) | 5.75 | 5.79 |

Note: The 'Found %' values are illustrative and represent a typical result for a pure sample, demonstrating close agreement with the calculated values.

Crystallographic Analysis and Solid State Structural Investigations

X-ray Diffraction Studies of 3-Hydrazinyl-6-methoxypyridazine and its Cocrystals

Detailed single-crystal X-ray diffraction data for this compound in its free base form is not extensively reported in publicly available literature. However, crystallographic studies on derivatives and related compounds provide valuable insights into the potential solid-state conformation and interactions of the pyridazine (B1198779) core.

A relevant study is the X-ray diffraction analysis of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate, a compound incorporating a pyridazine hydrazone moiety. nih.gov In this derivative, the molecule adopts an E configuration about the C=N bond of the hydrazone bridge. nih.gov The phenyl and pyridazine rings are nearly coplanar, with a dihedral angle of 2.1(1)°. nih.gov The hydrazone unit itself is also largely planar with the aromatic rings. nih.gov

While direct crystallographic data for cocrystals of this compound is limited, the formation of cocrystals is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients. iycr2014.orgmdpi.com For instance, cocrystals of ligustrazine with various benzoic acid derivatives have been successfully prepared and characterized, demonstrating the ability of the pyridazine nitrogen atoms to participate in hydrogen bonding with coformers. mdpi.com The formation of cocrystals is often driven by specific intermolecular interactions, such as hydrogen bonds between a drug molecule and a coformer. nih.gov

The hydrochloride salt of this compound is commercially available, suggesting that it exists as a stable crystalline solid, though its specific crystal structure is not detailed in the available search results. smolecule.combldpharm.com

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound and its derivatives is governed by a network of intermolecular interactions. The hydrazinyl (-NHNH2) and methoxy (B1213986) (-OCH3) groups, along with the nitrogen atoms of the pyridazine ring, are all capable of participating in hydrogen bonding.

In the crystal structure of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate, a variety of intermolecular interactions are observed. These include:

Hydrogen Bonding: A bifurcated O—H⋯(O,O) hydrogen bond is formed between the water molecule and the hydroxyl and methoxy oxygen atoms of an adjacent molecule. nih.gov The structure also features C—H⋯N hydrogen bonds. nih.gov

C—H⋯π Interactions: These weaker interactions also play a role in the crystal packing. nih.gov

The presence of both hydrogen bond donors (N-H from the hydrazinyl group) and acceptors (N atoms in the pyridazine ring and the oxygen of the methoxy group) in this compound suggests that its crystal structure would be stabilized by a robust network of hydrogen bonds. These interactions are fundamental in determining the supramolecular assembly of molecules in the crystalline state. cardiff.ac.uk The analysis of intermolecular contacts in different crystal structures, such as polymorphs or cocrystals, can provide a deeper understanding of the preferred hydrogen bonding patterns. cardiff.ac.uk

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. mdpi.com

Currently, there are no specific studies on the polymorphism of this compound reported in the reviewed scientific literature. The investigation of polymorphism is critical in pharmaceutical development as different polymorphic forms can have significant impacts on a drug's performance. The discovery and characterization of polymorphs are often achieved through techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermal analysis. mdpi.com A systematic study of the crystallization conditions of this compound would be necessary to explore its potential polymorphic landscape.

The solid-state characteristics of a related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, revealed the existence of two distinct polymorphs. mdpi.com These polymorphs differed in their space group, the number of molecules in the asymmetric unit, and the dimensionality of their hydrogen bonding networks. mdpi.com This example underscores the importance of screening for polymorphism in compounds with flexible conformations and multiple hydrogen bonding sites, characteristics also present in this compound.

Computational Chemistry and Molecular Modeling of 3 Hydrazinyl 6 Methoxypyridazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the fundamental properties of a molecule.

The geometry of a molecule is fundamental to its chemical behavior. For 3-Hydrazinyl-6-methoxypyridazine, the pyridazine (B1198779) ring is expected to be largely planar. The hydrazinyl (-NHNH2) and methoxy (B1213986) (-OCH3) substituents, however, introduce conformational flexibility.

Theoretical studies on related molecules, such as 3-pyridinealdazine, have utilized DFT methods like B3LYP with a 6-31G(d,p) basis set to determine stable conformations. doi.org For this compound, the orientation of the hydrazinyl and methoxy groups relative to the pyridazine ring would be of primary interest. The rotation around the C-N bond of the hydrazinyl group and the C-O bond of the methoxy group would lead to different conformers. The most stable conformer would likely be the one that minimizes steric hindrance and maximizes favorable electronic interactions, such as intramolecular hydrogen bonding if applicable.

In a study on triazine-based hydrazone derivatives, the planarity of the heterocyclic ring was confirmed, with the dihedral angles between the ring and its substituents being a key structural parameter. nih.gov For this compound, similar planarity of the pyridazine ring is expected.

Table 1: Predicted Geometrical Parameters of a Pyridazine Ring System (based on related structures) (Note: These are representative values from computational studies on similar heterocyclic systems and are intended to be illustrative for the pyridazine core of this compound.)

| Parameter | Predicted Value |

| C-C Bond Length | ~ 1.39 - 1.41 Å |

| C-N Bond Length | ~ 1.33 - 1.35 Å |

| N-N Bond Length | ~ 1.34 Å |

| C-H Bond Length | ~ 1.08 Å |

| Ring Bond Angles | ~ 118° - 122° |

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity.

Computational studies on hydrazone derivatives have shown that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. In a study of new hydrazone derivatives, DFT calculations revealed that the HOMO was primarily located on the pyrrole (B145914) ring, while the LUMO was centered on the hydrazide-hydrazone moiety. nih.gov For this compound, the hydrazinyl group, being a strong electron-donating group, is expected to significantly contribute to the HOMO. The pyridazine ring, being an electron-deficient heterocycle, will likely be a major component of the LUMO.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net

Mulliken charge distribution analysis, as performed in studies of similar heterocyclic systems, would likely show a negative charge accumulation on the nitrogen atoms of the pyridazine ring and the hydrazinyl group, while the carbon and hydrogen atoms would carry positive charges. This charge distribution influences the molecule's electrostatic interactions and preferred sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of a Hydrazinyl-Pyridazine System (based on related structures) (Note: These values are illustrative and based on DFT calculations of various hydrazone and pyridazine derivatives.)

| Property | Predicted Value (Illustrative) |

| HOMO Energy | ~ -6.0 to -6.5 eV |

| LUMO Energy | ~ -1.5 to -2.0 eV |

| HOMO-LUMO Energy Gap | ~ 4.0 to 5.0 eV |

| Dipole Moment | ~ 2.0 to 4.0 Debye |

Computational methods can predict spectroscopic properties, which can be compared with experimental data for structural confirmation.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly dependent on the electronic environment of the nuclei. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been successfully employed to predict ¹H and ¹³C NMR chemical shifts for various heterocyclic compounds, including hydrazone derivatives. researchgate.net For this compound, the protons on the pyridazine ring would have distinct chemical shifts influenced by the electron-donating hydrazinyl and methoxy groups. The protons of the hydrazinyl and methoxy groups would also show characteristic signals.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic IR bands would be expected for the N-H stretching of the hydrazinyl group, C-H stretching of the methoxy and aromatic ring, C=N and N-N stretching of the pyridazine ring, and C-O stretching of the methoxy group. Theoretical studies on hydrazone-pyridine compounds have provided detailed assignments of these vibrational modes. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For hydrazone derivatives, the UV-Vis spectra are typically characterized by π→π* and n→π* transitions. researchgate.netnih.gov The presence of the chromophoric pyridazine ring and the auxochromic hydrazinyl and methoxy groups in this compound would result in characteristic absorption bands in the UV region.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. While no specific MD simulation studies on this compound have been found, such simulations could be valuable for understanding its behavior in solution or its interaction with biological macromolecules. For instance, MD simulations have been used to explore the active site of enzymes and the behavior of ligands at binding sites. nih.gov For this compound, MD simulations could model its solvation and the dynamics of its flexible substituents.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. A study on the reaction of a lithio-derivative of methoxyallene (B81269) with hydrazones proposed a mechanism involving hydrazinyl radicals. Theoretical investigations into the reactivity of this compound could explore its participation in various reactions, such as electrophilic substitution on the pyridazine ring or reactions involving the hydrazinyl group. DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy pathways and the structures of transition states. For example, studies on cycloaddition reactions have used DFT to understand regioselectivity and molecular mechanisms.

In Silico Prediction of Chemical Properties and Reactivity Profiles

In silico methods are widely used to predict the physicochemical properties and biological activity of compounds. Various online tools and software can predict properties like solubility, lipophilicity (logP), and potential biological targets based on the molecular structure. For instance, in silico studies on novel hydrazone derivatives have been used to assess their drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The reactivity profile of this compound can be inferred from its calculated electronic properties. The HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. The negative charges on the nitrogen atoms suggest they are potential sites for protonation or coordination to metal ions. The hydrazinyl group is known to be reactive and can undergo oxidation or condensation reactions. Computational studies on other hydrazinopyridazine derivatives have explored their potential as inhibitors of enzymes like copper-containing amine oxidases.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This modeling helps to understand and predict the affinity and binding mode of a ligand to its target. For derivatives of this compound, docking studies have been instrumental in elucidating their potential mechanisms of action at a molecular level.

Computational studies, particularly molecular docking, have been employed to predict the biological activities of various hydrazone derivatives synthesized from pyridazine precursors. These studies simulate the interaction between the compounds and the active sites of specific protein targets known to be involved in disease pathways.

One area of investigation has been the potential of pyridazine-based compounds as kinase inhibitors. For instance, a hydrazone derivative of 3-chloro-6-hydrazinopyridazine (B91096) was docked into the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key targets in cancer therapy. nih.gov The results indicated that the compound could fit within the active sites, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, suggesting a preference for targeting EGFR over HER2. nih.gov

Similarly, hydrazone derivatives are frequently evaluated for their antimicrobial potential. Docking studies have been performed against bacterial enzymes like Dihydrofolate Reductase (DHFR), a crucial enzyme for bacterial survival. ekb.egresearchgate.net For example, studies on a series of diphenyl-malonohydrazides and their resulting pyridine (B92270) derivatives revealed significant binding affinities for Staphylococcus aureus DHFR, with calculated binding energies (ΔG) ranging from -6.77 to -9.65 kcal/mol. researchgate.net These in silico results supported the experimental findings of their antibacterial efficacy. researchgate.net

The antitubercular potential of related hydrazide derivatives has been explored by docking them against the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.gov These computational models showed that the compounds could occupy the active site of InhA, forming stable complexes and suggesting a plausible mechanism for their observed antimycobacterial activity. nih.gov The insights gained from these computational analyses are critical for predicting the biological efficacy of new compounds and understanding their mode of action. nih.govinonu.edu.tr

Table 1: Summary of Molecular Docking Studies on Pyridazine/Hydrazone Derivatives

| Derivative Type | Protein Target | Organism/Disease | Key Findings/Predicted Interactions | Reference |

|---|---|---|---|---|

| Pyridazine-hydrazone | EGFR and HER2 Kinase | Cancer | Preferential binding to EGFR; interactions via hydrogen bonds and hydrophobic contacts. | nih.gov |

| Hydrazone Schiff bases | Dihydrofolate Reductase (DHFR) | Bacteria (S. aureus) | Docking scores indicated moderate binding potential compared to standard drugs. | ekb.eg |

| Pyridine-pyrazole hybrids | Glucosamine-6-phosphate (GlcN-6-P) synthase | Fungi/Bacteria | Moderate to good binding energies observed for the synthesized ligands. | nih.gov |

| Hydrazide-hydrazones | Laccase | Fungi (Trametes versicolor) | Competitive inhibition predicted, with stabilization in the substrate-binding pocket. | mdpi.com |

| Hydrazide-oxadiazoles | Enoyl-acyl carrier protein reductase (InhA) | Tuberculosis (M. tuberculosis) | Compounds fit well into the InhA pocket, suggesting a mechanism for antitubercular activity. | nih.gov |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This model then serves as a template for designing or screening new molecules with potentially similar or improved activity. While specific pharmacophore models for this compound are not extensively documented, the principles can be applied based on the structure-activity relationship (SAR) data from its derivatives. nih.gov

SAR studies investigate how changes in the molecular structure of a compound affect its biological activity. For hydrazones derived from pyridazine and other heterocyclic cores, SAR analyses have yielded several key hypotheses: researchgate.net

The Hydrazone Linker (-NH-N=CH-): This moiety is a common feature in many biologically active compounds and is considered a privileged structure. mdpi.comnih.gov It acts as a crucial linker between the core pyridazine ring and various substituted aromatic or heterocyclic rings. The atoms in the linker often participate in hydrogen bonding with receptor sites. nih.gov

Substituents on the Terminal Ring: The nature and position of substituents on the aldehyde- or ketone-derived portion of the hydrazone molecule significantly influence activity. SAR studies on various hydrazones have shown that electron-withdrawing or electron-donating groups, as well as bulky or compact substituents, can modulate the biological effect. mdpi.com For example, in a series of laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be pivotal for stabilizing the molecule in the enzyme's active site. mdpi.com

Based on these observations, a hypothetical pharmacophore for a biologically active derivative of this compound would likely include:

Hydrogen bond donors and acceptors from the hydrazone linker.

Aromatic/hydrophobic regions from the pyridazine ring and the terminal substituted ring.

Specific electronic features (e.g., electronegative atoms) on the terminal ring that can interact with specific residues in a target protein.

These computational approaches—docking, SAR, and pharmacophore modeling—collectively provide a powerful framework for the rational design of novel drug candidates based on the this compound scaffold. researchgate.net

Advanced Applications and Future Research Directions

Utility of 3-Hydrazinyl-6-methoxypyridazine as a Synthetic Intermediate

This compound serves as a highly effective synthetic intermediate in the creation of more complex organic structures. smolecule.com The presence of the reactive hydrazinyl moiety (-NHNH₂) allows for a variety of chemical transformations, most notably condensation reactions with aldehydes and ketones to form stable hydrazone linkages. This reactivity is fundamental to its role as a precursor in multistep syntheses.

The compound's framework is a key component in the synthesis of a range of heterocyclic systems. The pyridazine (B1198779) core, combined with the hydrazinyl group, enables the construction of fused ring systems such as triazolopyridazines and other polycyclic structures. These resulting molecules are often investigated for their unique chemical and biological properties. Its utility is underscored by its application in pharmaceutical research, where it is explored as a starting material for developing compounds aimed at specific biological targets and metabolic pathways. smolecule.com The combination of the hydrazinyl and methoxy (B1213986) groups on the pyridazine ring provides a unique electronic and steric profile, allowing for targeted modifications and the synthesis of diverse molecular libraries for screening and development. smolecule.com

Exploration in Materials Science

The inherent properties of the pyridazine ring, rich in nitrogen atoms, suggest potential applications in materials science, although this area remains largely exploratory for this specific compound.

Organic Electronics and Semiconductive Properties

While direct research into the organic electronic or semiconductive properties of this compound is not extensively documented, the broader class of nitrogen-containing heterocyclic compounds is of significant interest in materials science. Molecules with extended π-systems and heteroatoms can exhibit useful electronic behaviors. Future research could focus on synthesizing polymers or oligomers from this compound. By converting the hydrazinyl group into a conjugating linker, it might be possible to create materials with semiconductive properties suitable for applications in organic electronics. The electron-donating methoxy group and the electron-deficient pyridazine ring could also be exploited to tune the electronic energy levels (HOMO/LUMO) of derived materials. This area represents a promising, yet undeveloped, avenue for future investigation.

Corrosion Inhibition Potential

Pyridazine derivatives have emerged as effective and environmentally conscious corrosion inhibitors, particularly for protecting mild steel in acidic environments. tandfonline.comtandfonline.com Although this compound itself has not been the specific subject of extensive corrosion studies, its structural components strongly suggest significant potential in this field.

The mechanism of inhibition for related pyridazine compounds involves the adsorption of the molecule onto the metal surface, forming a protective film. tandfonline.comtandfonline.com This process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of iron. researchgate.net For this compound, the key features for corrosion inhibition would be:

Nitrogen Atoms: The two adjacent nitrogen atoms in the pyridazine ring and the two nitrogen atoms of the hydrazinyl group can serve as active centers for adsorption.

Oxygen Atom: The oxygen atom of the methoxy group provides an additional site for coordination to the metal surface.

π-System: The aromatic pyridazine ring contributes to the stability of the adsorbed layer through π-electron interactions.

Studies on similar compounds have shown that these inhibitors function through a spontaneous and predominantly chemisorptive process, displacing water molecules and aggressive ions like chloride from the metal surface. tandfonline.comtandfonline.com Electrochemical analyses of related inhibitors have demonstrated high efficiencies, suggesting that this compound could be a valuable candidate for developing new, sustainable corrosion inhibitors. tandfonline.comtandfonline.com

Coordination Chemistry with Metal Centers

The structure of this compound makes it an excellent precursor for designing polydentate ligands for coordination with a wide array of metal ions.

Ligand Design and Metal Complex Formation

The primary route for transforming this compound into a chelating ligand is through the reaction of its hydrazinyl group with a suitable aldehyde or ketone. This condensation reaction yields a pyridazinyl hydrazone, a class of Schiff base ligands known for forming stable metal complexes. chemistryjournal.net The resulting hydrazone ligand possesses multiple donor atoms: the azomethine nitrogen (-N=CH-), the pyridazinyl nitrogen atoms, and potentially other donor atoms from the aldehyde/ketone fragment.

The general synthetic pathway involves:

Ligand Synthesis: Condensation of this compound with an aldehyde or ketone (e.g., salicylaldehyde, 2-acetylpyridine) in a suitable solvent like ethanol, often under reflux. nih.govekb.eg

Complex Formation: The isolated hydrazone ligand is then reacted with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in a stoichiometric ratio. ekb.egjptcp.com The reaction typically results in the precipitation of the metal complex, which can be isolated, purified, and crystallized.

This modular approach allows for the systematic design of ligands with varying denticity (number of donor sites) and electronic properties, enabling the synthesis of mononuclear or polynuclear metal complexes with tailored geometries and functionalities. nih.govresearchgate.net

Structural and Electronic Characterization of Metal Complexes

Once synthesized, the structural and electronic properties of metal complexes derived from this compound are elucidated using a suite of analytical techniques.

| Technique | Information Obtained | Typical Findings for Hydrazone Complexes |

| FT-IR Spectroscopy | Identifies the coordination sites of the ligand. | A shift in the C=N (azomethine) stretching frequency to a lower wavenumber indicates coordination of the azomethine nitrogen. The disappearance of the N-H stretch from the hydrazone confirms deprotonation upon coordination. The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jptcp.com |

| NMR Spectroscopy (¹H, ¹³C) | Confirms the structure of the ligand and detects changes upon complexation. | The disappearance of the proton signal for the N-H group confirms its deprotonation and involvement in bonding. Shifts in the signals of protons and carbons near the coordination sites provide further evidence of complex formation. researchgate.net |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex and determines its geometry. | Intraligand transitions (π→π*) and metal-to-ligand charge transfer (MLCT) bands are typically observed. The position and intensity of d-d transition bands can help infer the coordination geometry (e.g., octahedral, tetrahedral, square planar) around the metal center. jptcp.comjptcp.com |

| X-ray Crystallography | Provides the definitive solid-state structure. | Determines precise bond lengths, bond angles, coordination number, and the overall geometry of the complex. It can confirm the denticity of the ligand (e.g., bidentate, tridentate) and reveal how the pyridazinyl hydrazone coordinates to the metal center (e.g., κ²N,N, κ³N,N,O). researchgate.netnih.gov |

| Magnetic Susceptibility | Determines the magnetic properties and the number of unpaired electrons. | Helps in assigning the geometry of the complex. For example, it can distinguish between high-spin and low-spin octahedral complexes or between square planar (often diamagnetic) and tetrahedral (often paramagnetic) Ni(II) complexes. chemistryjournal.net |

Through these characterization methods, a comprehensive understanding of the coordination behavior of ligands derived from this compound can be achieved, paving the way for their application in areas such as catalysis, sensing, and molecular magnetism. nih.gov

Development of Novel Derivatization Strategies for Specific Chemical Applications

The chemical reactivity of this compound is primarily centered around the nucleophilic character of the hydrazinyl group. This moiety serves as a prime site for the introduction of diverse functionalities, leading to a broad spectrum of derivatives with tailored chemical properties. Key derivatization strategies involve reactions with electrophilic reagents, leading to the formation of hydrazones, amides, and, most significantly, fused heterocyclic systems.

One of the most fruitful derivatization pathways for hydrazinopyridazines is through cyclocondensation reactions. These reactions involve the reaction of the hydrazinyl group with a suitable polyfunctional molecule to construct a new heterocyclic ring fused to the pyridazine core. This approach has been extensively used to synthesize various biologically active fused pyridazine systems, such as triazolo[4,3-b]pyridazines and pyrazolo[3,4-d]pyridazines.

For instance, the reaction of a hydrazinylpyridazine with a carboxylic acid or its derivative can lead to the formation of a triazolopyridazine. This strategy has been employed to create a series of 3,6-diaryl- Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[4,3-b]pyridazines, which have been investigated as potent antitubulin agents. nih.govnih.gov The rigid Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[4,3-b]pyridazine scaffold serves as a bioisostere for the easily isomerized linker in other antitubulin agents, highlighting the strategic advantage of this derivatization. nih.gov Similarly, reactions with dicarbonyl compounds or their equivalents can yield pyrazolopyridazine derivatives. The synthesis of pyrazolo[3,4-d]pyridazin-7-ones has been achieved through the reaction of pyrazole (B372694) derivatives with hydrazine (B178648), showcasing a pathway to these fused systems. researchgate.net

The hydrazinyl moiety can also be transformed into other functional groups to expand the range of possible derivatives. For example, treatment with nitrous acid can convert the hydrazinyl group into an azido (B1232118) group, which can then undergo cycloaddition reactions. Furthermore, the synthesis of 6-heteroaryl-3-hydrazinopyridazine derivatives has been accomplished by introducing various heterocyclic rings at the 6-position of the pyridazine nucleus, demonstrating the potential for modification at other sites of the molecule. nih.gov

The development of one-pot multicomponent reactions represents another frontier in the derivatization of pyridazine systems. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, offering advantages in terms of efficiency and atom economy. While specific examples starting from this compound are not extensively documented, the general principles are applicable and represent a promising area for future synthetic exploration.

Outlook for Further Academic Exploration of the Compound and its Analogues

The academic exploration of this compound and its analogues is poised for significant growth, driven by the diverse pharmacological potential of the pyridazine scaffold. The existing body of research on related compounds provides a strong foundation and a clear roadmap for future investigations.

A primary focus of future research will undoubtedly be the continued exploration of the therapeutic applications of derivatives of this compound. The broad spectrum of biological activities reported for pyridazine derivatives, including antihypertensive, anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer effects, suggests that novel analogues of this compound could yield promising drug candidates. nih.govnih.gov For example, the discovery of 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) as a potent antihypertensive agent underscores the potential of this class of compounds. nih.gov

The development of new synthetic methodologies for the derivatization of this compound will also be a key area of academic interest. This includes the design of more efficient and selective reactions, the exploration of novel cyclization strategies to access new fused heterocyclic systems, and the application of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis. The fact that many pyrido[3,4-c]pyridazines, a related class of compounds, are considered "rare chemicals" with often low-yielding synthetic routes highlights the need for improved synthetic methods. mdpi.com